An In-depth Technical Guide to the Chemical and Physical Properties of 1-Tetradecyne
An In-depth Technical Guide to the Chemical and Physical Properties of 1-Tetradecyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetradecyne is a terminal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond at the end of the carbon chain. This structural feature imparts unique reactivity, making it a valuable building block in organic synthesis. Its long alkyl chain also confers specific physical properties, influencing its solubility and handling characteristics. This guide provides a comprehensive overview of the chemical and physical properties of 1-tetradecyne, along with relevant experimental protocols and a summary of its characteristic reactivity.
Chemical and Physical Properties
The physical and chemical properties of 1-tetradecyne are summarized in the tables below. These properties are crucial for its application in experimental settings, influencing reaction conditions, purification methods, and storage requirements.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₆ | [1] |
| Molecular Weight | 194.36 g/mol | [1][2] |
| Appearance | Liquid | [2] |
| Density | 0.790 g/mL at 20 °C | [2] |
| Boiling Point | 132-134 °C at 14 mmHg | |
| Melting Point | Not available | |
| Refractive Index | n20/D 1.440 | [2] |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents. | [3][4][5][6] |
Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 765-10-6 | [1][2] |
| PubChem CID | 69823 | [1] |
| InChI | InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1H,4-14H2,2H3 | [1] |
| InChIKey | DZEFNRWGWQDGTR-UHFFFAOYSA-N | [1] |
| SMILES | CCCCCCCCCCCCC#C | [1][2] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of 1-tetradecyne. The following are expected spectral features based on its structure and data available for terminal alkynes.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | The terminal alkyne proton (-C≡C-H) typically appears as a singlet or a narrow triplet around δ 1.8-3.1 ppm. The protons on the carbon adjacent to the triple bond (-CH₂-C≡C-) would likely resonate around δ 2.2 ppm. The remaining methylene (B1212753) protons of the long alkyl chain would produce a complex multiplet in the upfield region (δ 1.2-1.6 ppm), and the terminal methyl group would be a triplet around δ 0.9 ppm. |
| ¹³C NMR | The carbons of the triple bond are expected to appear in the range of δ 65-90 ppm. The terminal alkyne carbon (-C≡C -H) is typically more upfield than the internal alkyne carbon (-C ≡C-H). The carbons of the alkyl chain will have characteristic shifts, with the carbon adjacent to the triple bond appearing around δ 18-20 ppm. |
| Infrared (IR) Spectroscopy | A sharp, weak absorption band around 3300 cm⁻¹ is characteristic of the ≡C-H stretching vibration. The C≡C triple bond stretch will appear as a weak to medium absorption band in the region of 2100-2140 cm⁻¹. The C-H stretching vibrations of the alkyl chain will be observed around 2850-2960 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 194. The fragmentation pattern would likely show a series of losses of alkyl fragments (CnH2n+1), resulting in a characteristic pattern of peaks separated by 14 mass units (CH₂). |
Experimental Protocols
Synthesis of 1-Tetradecyne via Dehydrohalogenation of a Vicinal Dihalide (Adapted Protocol)
This protocol describes a general method for the synthesis of terminal alkynes, which can be adapted for 1-tetradecyne. The procedure involves the dehydrohalogenation of a 1,2-dihaloalkane.
Materials:
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dibromotetradecane in ethanol.
-
Add a significant excess of potassium hydroxide pellets to the solution.
-
Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a mixture of ice and water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them sequentially with water and then brine.
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude 1-tetradecyne can be purified by vacuum distillation to yield the final product.
Reactivity and Chemical Behavior
The chemistry of 1-tetradecyne is dominated by the reactivity of its terminal triple bond. As a terminal alkyne, it undergoes a variety of reactions that are fundamental in organic synthesis.
Acidity of the Terminal Proton
The hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne is weakly acidic (pKa ≈ 25).[7] This allows for its deprotonation by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to form a powerful nucleophile, a tetradecynyl anion.[7][8][9] This anion can then participate in a range of carbon-carbon bond-forming reactions.
Electrophilic Addition Reactions
Similar to alkenes, alkynes undergo electrophilic addition reactions, though typically at a slower rate.[7][8] Common electrophilic additions include:
-
Hydrohalogenation: Addition of hydrogen halides (HX) to form vinyl halides.
-
Halogenation: Addition of halogens (X₂) to form di- and tetrahaloalkanes.
-
Hydration: Addition of water in the presence of a mercury(II) catalyst to form a methyl ketone.[10]
Reduction Reactions
The triple bond of 1-tetradecyne can be partially or fully reduced:
-
Hydrogenation with Lindlar's catalyst yields the corresponding cis-alkene, 1-tetradecene.[8]
-
Hydrogenation with a metal catalyst such as platinum or palladium on carbon (Pd/C) results in the complete reduction to the corresponding alkane, tetradecane.
-
Dissolving metal reduction (e.g., sodium in liquid ammonia) of internal alkynes produces trans-alkenes; this reaction is not applicable to terminal alkynes in the same manner.
The following diagram illustrates the key reactive pathways of a terminal alkyne like 1-tetradecyne.
Caption: General reaction pathways of 1-tetradecyne.
Safety and Handling
1-Tetradecyne is a combustible liquid.[2] Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[2] It should be handled in a well-ventilated area, away from open flames and other sources of ignition. Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
1-Tetradecyne is a versatile chemical intermediate with a rich and well-defined reactivity profile centered around its terminal alkyne functionality. Its physical properties are characteristic of a long-chain hydrocarbon. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in research and development, particularly in the fields of organic synthesis and drug discovery. The ability to transform the terminal alkyne into a variety of other functional groups makes 1-tetradecyne and similar compounds valuable tools for the construction of complex molecular architectures.
References
- 1. 1-Tetradecyne | C14H26 | CID 69823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-十四炔 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. ICSC 1566 - 1-TETRADECENE [inchem.org]
- 4. 1-TETRADECENE | 1120-36-1 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. qchem.com.qa [qchem.com.qa]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Alkyne Reactivity [www2.chemistry.msu.edu]
- 9. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
